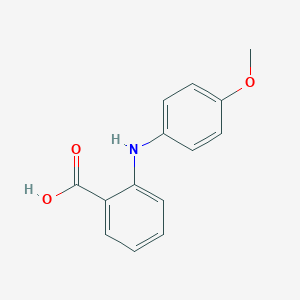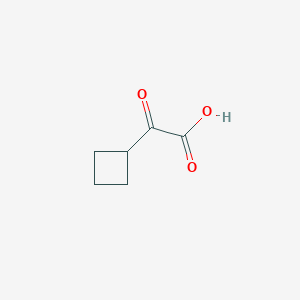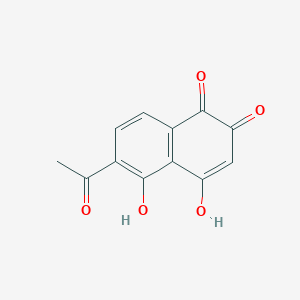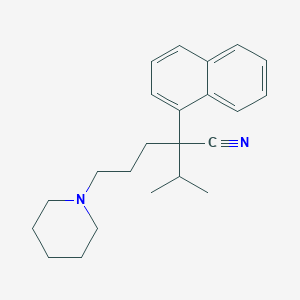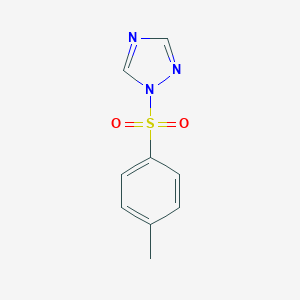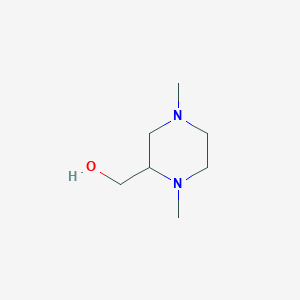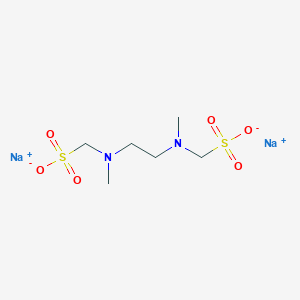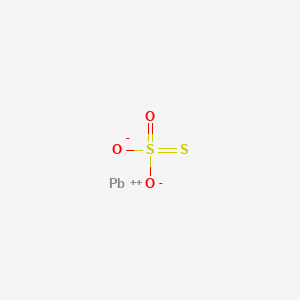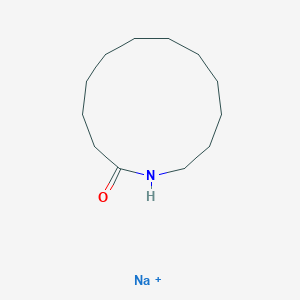
Azacyclotridecan-2-one, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azacyclotridecan-2-one, sodium salt is a chemical compound that has been widely used in scientific research for its unique properties. It is a cyclic amide with a nitrogen atom in the ring and a sodium ion attached to the carbonyl group. The compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of Azacyclotridecan-2-one, sodium salt is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Azacyclotridecan-2-one, sodium salt has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including drug-resistant strains. It has also been shown to have low toxicity towards mammalian cells, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Azacyclotridecan-2-one, sodium salt is its broad-spectrum antimicrobial activity. This makes it a valuable tool in the study of various microorganisms. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Azacyclotridecan-2-one, sodium salt. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's potential as a therapeutic agent for various infectious diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications. Finally, the development of more soluble derivatives of the compound could overcome some of the limitations associated with its low solubility.
Synthesemethoden
The synthesis of Azacyclotridecan-2-one, sodium salt can be achieved through several methods. One of the most common methods involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium azide in the presence of a base. The resulting product is then treated with sodium hydroxide to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Azacyclotridecan-2-one, sodium salt has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an antifungal agent.
Eigenschaften
CAS-Nummer |
13390-78-8 |
|---|---|
Produktname |
Azacyclotridecan-2-one, sodium salt |
Molekularformel |
C12H23NNaO+ |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
sodium;azacyclotridecan-2-one |
InChI |
InChI=1S/C12H23NO.Na/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;/h1-11H2,(H,13,14);/q;+1 |
InChI-Schlüssel |
GWAKNTDGNDIVHD-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Kanonische SMILES |
C1CCCCCC(=O)NCCCCC1.[Na+] |
Andere CAS-Nummern |
13390-78-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



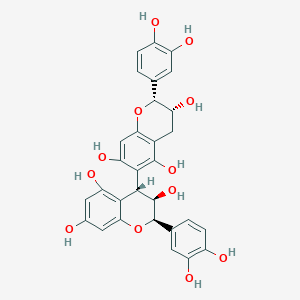
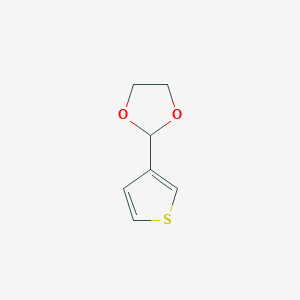
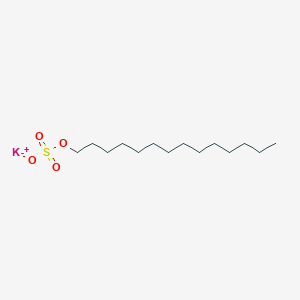
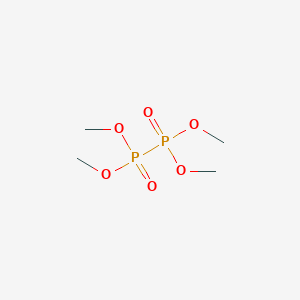

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
